De-amino-tyr-cholecystokinin octapeptide belongs to the class of peptides, specifically those that are bioactive and involved in gastrointestinal functions. It is classified under neuropeptides due to its role in signaling within the nervous system and its involvement in various physiological processes, such as stimulating gallbladder contraction and promoting pancreatic enzyme secretion.
The synthesis of de-amino-tyr-cholecystokinin octapeptide can be achieved through several methods, with protease-catalyzed peptide bond formation being one of the most effective. In a notable study, researchers employed a strategy involving the chemical condensation of two tetrapeptide segments synthesized via enzymatic reactions using various proteases. The key steps in the synthesis process include:
The molecular structure of de-amino-tyr-cholecystokinin octapeptide consists of eight amino acids arranged in a specific sequence that defines its biological activity. The structure can be represented as follows:
De-amino-tyr-cholecystokinin octapeptide participates in various chemical reactions that are crucial for its functionality:
These reactions are essential for producing active forms of the peptide that can interact effectively with biological receptors.
The mechanism of action for de-amino-tyr-cholecystokinin octapeptide primarily involves its interaction with specific receptors in the gastrointestinal tract and central nervous system:
The sulfated form of cholecystokinin octapeptide exhibits increased receptor affinity, further amplifying its physiological effects.
De-amino-tyr-cholecystokinin octapeptide exhibits several notable physical and chemical properties:
These properties are crucial for determining how the compound behaves under different conditions and its suitability for various applications.
De-amino-tyr-cholecystokinin octapeptide has several scientific applications:
Procholecystokinin (pro-CCK), a 115-amino-acid precursor, undergoes sequential enzymatic cleavage in endocrine cells and neurons to generate bioactive fragments, predominantly the C-terminal octapeptide CCK-8 (Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂). Key processing steps include:
Enzymatic synthesis studies demonstrate that thermolysin and α-chymotrypsin efficiently assemble CCK-8 fragments (e.g., Gly-Trp-Met and Asp-Phe-NH₂) in organic solvents, highlighting the feasibility of in vitro peptide ligation strategies [7] [8].
Table 1: Bioactive Fragments Derived from Pro-CCK Processing
Fragment | Amino Acid Sequence | Relative Abundance |
---|---|---|
CCK-58 | C-terminal 58 residues of pro-CCK | High in intestine |
CCK-33 | C-terminal 33 residues | Abundant in plasma |
CCK-8 | Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂ | Dominant in CNS |
CCK-4 | Trp-Met-Asp-Phe-NH₂ | Low; high CCK-B affinity |
Sulfation of Tyr²⁷ is a non-redundant modification governing CCK-8’s physiological functions:
Mass spectrometry analyses confirm that sulfate loss during Edman degradation or acid hydrolysis complicates detection, necessitating specialized protocols for sTyr validation [9].
De-amino-tyrosine modification (desulfation + Tyr⁰ substitution) alters CCK-8’s pharmacological profile:
Table 2: Comparative Properties of Native CCK-8 vs. Modified Analogues
Property | Native CCK-8s | De-amino-tyr-CCK-8 | CCK-4 |
---|---|---|---|
Tyr²⁷ modification | Sulfated | Deaminated | Absent |
CCK-A affinity (IC₅₀) | 0.1 nM | >100 nM | >1 μM |
CCK-B affinity (IC₅₀) | 0.5 nM | 4.2–8.5 nM | 2.0 nM |
Serum half-life | <5 min | >60 min | ~20 min |
Key cleavage sites | Tyr-Gly, Gly-Trp | Resistant | Asp-Phe |
Concluding Remarks
De-amino-tyr-CCK-8 represents a strategically engineered analogue that decouples receptor specificity from proteolytic vulnerability. Its retained CCK-B affinity and enhanced stability make it a valuable tool for dissecting CCKergic signaling in neuroscience and gastroenterology, particularly where sulfation-dependent pathways complicate interpretation. Future work should explore synergistic modifications (e.g., N-methylation or D-amino acids) to further optimize metabolic resilience [3] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1